molecular formula C17H19N3O6 B126624 Pyriminobac-methyl CAS No. 147411-70-9

Pyriminobac-methyl

Cat. No. B126624
M. Wt: 361.3 g/mol
InChI Key: USSIUIGPBLPCDF-JMIUGGIZSA-N
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Description

Rational Design and Bioactive Conformation of Pyrimidinylthiobenzoates

Pyrimidinylthiobenzoates are a class of herbicides that target acetohydroxyacid synthase (AHAS), an enzyme crucial for branched-chain amino acid biosynthesis. A study explored the bioactive conformation of these compounds using a combination of molecular docking, comparative molecular field analysis (CoMFA), comparative molecular similarity indices analysis (CoMSIA), and density functional theory (DFT) calculations. The research identified conformation-R as the bioactive conformation and provided insights into the binding mode of pyrimidinylthiobenzoates with AHAS. This understanding led to the design and synthesis of six new derivatives, which demonstrated a strong correlation between experimental and predicted inhibitory values, validating the reliability of the 3D-QSAR models .

Influence of Methylated Pyrimidines on DNA Structure

Methylated pyrimidines have been shown to significantly influence the structure of DNA. Specifically, the presence of methylated pyrimidines stabilizes an "alternating B" conformation in poly(dA-dU).poly(dA-dU). This was determined by synthesizing analogous polynucleotides with varying amounts of methylated pyrimidines and analyzing their structure using 31P NMR spectroscopy in the presence of CsF .

Synthesis of Pyrimidine C-Nucleosides

The synthesis of four pyrimidine C-nucleosides, designed to mimic natural nucleosides dC and dU, was described. These derivatives can form two hydrogen bonds with complementary dG or dA residues. The synthesis involved a Heck-type palladium-mediated coupling reaction to form the key carbon-carbon bond between the heterocycle and the carbohydrate .

Synthesis of Pyrido[1,2-a]benzimidazoles

An efficient synthesis method for pyrido[1,2-a]benzimidazoles was developed through direct intramolecular aromatic C-H amination of N-aryl-2-aminopyridines. The reaction was cocatalyzed by copper(II) and iron(III) and carried out under a dioxygen atmosphere. This method produced a variety of pyrido[1,2-a]benzimidazoles with moderate to excellent yields. Mechanistic studies suggest a Cu(III)-catalyzed electrophilic aromatic substitution pathway, with iron(III) facilitating the formation of the electrophilic Cu(III) species .

Properties of Pyridine-Containing Polyimides

Two series of pyridine-containing aromatic diamine monomers were synthesized and used to create polyimides with varying properties. The study aimed to understand the structure-property relationships of these high-performance polymers. The resulting polyimides exhibited differences in solubility, thermal and mechanical properties, and crystallinity based on the sequence changes of the isomeric monomers .

Novel Polyimides from Pyridine-Bridged Aromatic Dianhydride

A new pyridine-bridged aromatic dianhydride monomer was synthesized and used to create a series of polyimides. These polymers showed good solubility, excellent thermal stability, and outstanding mechanical properties. The polyimides were predominantly amorphous, as revealed by wide-angle X-ray diffraction measurements .

Structure of 5-Hydroxy-2-methyl-2-(2-pyridinyl)hexahydro-1,3-pyrimidine

The synthesis and x-ray structure of 5-hydroxy-2-methyl-2-(2-pyridinyl)hexahydro-1,3-pyrimidine were reported. The compound was synthesized from 2-acetylpyridine and 1,3-diamino-2-hydroxypropane. The crystal structure analysis showed that the molecules adopt a chair form with equatorial -OH and -CH3 groups and axial pyridine substituents, with hydrogen bonding playing a significant role in the molecular packing .

Scientific Research Applications

  • Herbicide Efficacy and Safety in Rice Cultivation : Pyriminobac-methyl has been studied for its effectiveness as a herbicide, particularly in rice cultivation. Research by Jin Chun-lan (2010) demonstrated that pyriminobac-methyl can effectively control the growth of barnyard grass without causing damage to rice crops when used at certain concentrations.

  • Predicting Pesticide Behavior in Paddy Fields : The compound has been incorporated into simulation models for predicting pesticide behavior in paddy fields. A study by Inao et al. (2009) introduced an improved model that includes the isomerization and metabolic pathways of pyriminobac-methyl, which aids in understanding its behavior under different environmental conditions.

  • Environmental Impact in Agricultural Soils : The environmental behaviors of pyriminobac-methyl in agricultural soils have been investigated. Zhou et al. (2021) conducted a comprehensive study on the adsorption, degradation, and leaching of pyriminobac-methyl, finding that it has a high adsorption affinity and low mobility in soils rich in organic matter, posing a lower risk of groundwater contamination.

  • Analytical Methods for Residue Detection : Methods for detecting pyriminobac-methyl residues in rice have been developed using liquid chromatography-tandem mass spectrometry. Qin et al. (2017) detailed a procedure for simultaneous determination of pyriminobac-methyl and bispyribac-sodium in rice, indicating its importance in food safety and environmental monitoring.

  • Herbicide Discharge in Water Systems : The transport of pyriminobac-methyl from rice paddy fields to water systems has been analyzed. Sudo et al. (2018) examined how this herbicide is discharged through surface runoff and percolation flow, offering insights into its environmental impact and the importance of proper water management in agriculture.

Safety And Hazards

Pyriminobac-methyl is highly flammable and toxic if swallowed . It is also toxic if absorbed through the skin, harmful if inhaled, and can cause damage to organs . It has been detected outside of its original application sites, contributing to environmental contamination and food safety problems .

Future Directions

The environmental behaviors of Pyriminobac-methyl are still not well understood . Future research may focus on understanding its environmental behaviors in different soils and evaluating the risks involved in its increasingly wide application .

properties

IUPAC Name

methyl 2-(4,6-dimethoxypyrimidin-2-yl)oxy-6-[(Z)-N-methoxy-C-methylcarbonimidoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O6/c1-10(20-25-5)11-7-6-8-12(15(11)16(21)24-4)26-17-18-13(22-2)9-14(19-17)23-3/h6-9H,1-5H3/b20-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSIUIGPBLPCDF-JMIUGGIZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC)C1=C(C(=CC=C1)OC2=NC(=CC(=N2)OC)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/OC)/C1=C(C(=CC=C1)OC2=NC(=CC(=N2)OC)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201116751
Record name Benzoic acid, 2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-6-[(1Z)-1-(methoxyimino)ethyl]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201116751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyriminobac-methyl, (Z)-

CAS RN

147411-70-9, 136191-64-5
Record name Benzoic acid, 2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-6-[(1Z)-1-(methoxyimino)ethyl]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147411-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyriminobac-methyl, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147411709
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-6-[(1Z)-1-(methoxyimino)ethyl]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201116751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-6-[1-(methoxyimino)ethyl]-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PYRIMINOBAC-METHYL, (Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0W2Q6I2HA5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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